N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c1-17-15-20(8-12-23-17)26-13-9-19(10-14-26)16-25-22(28)21(27)24-11-7-18-5-3-2-4-6-18/h5,8,12,15,19H,2-4,6-7,9-11,13-14,16H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUQRFMAZHMPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene derivatives under specific conditions.
Formation of the piperidine ring: This involves the cyclization of appropriate precursors, often using catalytic hydrogenation.
Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling reactions: The final step involves coupling the intermediate compounds to form the target compound. This often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are analyzed below, focusing on substituent variations, pharmacological implications, and metabolic properties.
Ethanediamide Derivatives
Piperidine-Based Opioid Analogues
Key Observations :
- The 2-methylpyridinyl-piperidine moiety may enhance solubility and hydrogen-bonding capacity relative to purely aromatic substituents (e.g., thiophene or trifluoromethoxy groups), possibly improving bioavailability .
Metabolic Stability
- Cyclohexene : May undergo CYP450-mediated epoxidation or hydroxylation, increasing metabolic liability compared to saturated cyclohexyl groups .
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including a cyclohexene moiety and a piperidine ring. Its molecular formula is CHN, and it possesses a molecular weight of approximately 342.48 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Cholinergic System : Some derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. For instance, related compounds showed IC values of 46.42 μM for BChE and 157.31 μM for AChE, suggesting potential in treating neurodegenerative disorders like Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies have screened related compounds for antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated varying degrees of efficacy, warranting further exploration into their potential as antimicrobial agents .
- Anti-tubercular Effects : A study evaluating similar derivatives found significant anti-tubercular activity against Mycobacterium tuberculosis, with IC values ranging from 1.35 to 2.18 μM, highlighting the compound's potential in tuberculosis treatment .
Case Study 1: Neuroprotective Properties
In a study focusing on neuroprotective effects, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The compound demonstrated significant protective effects in vitro, reducing cell death in human neuroblastoma cells exposed to oxidative agents.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of the compound against various bacterial strains. The study utilized disk diffusion methods and determined that the compound exhibited notable inhibition zones against Gram-positive bacteria, suggesting its potential as a novel antibiotic agent.
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
